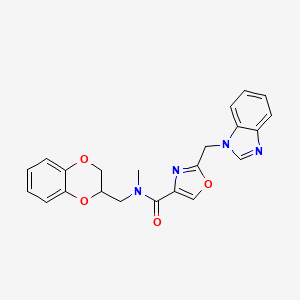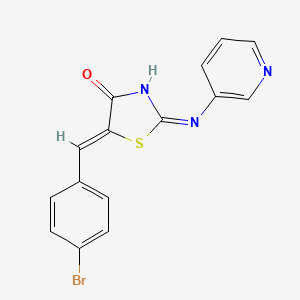![molecular formula C25H36N2O5 B6121965 ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate](/img/structure/B6121965.png)
ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate, commonly known as CR-56, is a synthetic compound that is used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CR-56 is not fully understood, but it is believed to act on several targets in the body. CR-56 has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation. It also interacts with several receptors in the body, including the mu-opioid receptor, which is involved in pain management.
Biochemical and Physiological Effects:
CR-56 has been shown to have several biochemical and physiological effects in animal models. In cancer research, CR-56 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation studies, CR-56 has been shown to reduce the production of inflammatory cytokines. In pain management, CR-56 has been shown to reduce pain sensitivity without causing the side effects associated with opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CR-56 has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively non-toxic, which makes it a safer alternative to other compounds used in research. However, one limitation of CR-56 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on CR-56. One area of interest is its potential as a non-opioid analgesic for pain management. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for cancer and inflammation. Future studies should focus on understanding its mechanism of action and optimizing its therapeutic potential.
In conclusion, CR-56 is a synthetic compound that has shown potential therapeutic applications in several areas of scientific research. Its stability, ease of synthesis, and relatively non-toxic nature make it a promising candidate for further study. Future research should focus on understanding its mechanism of action and optimizing its therapeutic potential.
Métodos De Síntesis
The synthesis of CR-56 involves several steps, including the reaction of cyclopropylcarbonyl chloride with piperidine to form 1-(cyclopropylcarbonyl)-4-piperidinol. This intermediate is then reacted with 4-hydroxybenzoyl chloride to form 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl chloride. Ethyl 3-aminocaproate is then reacted with the benzoyl chloride to form CR-56.
Aplicaciones Científicas De Investigación
CR-56 has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain management. In cancer research, CR-56 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation studies have shown that CR-56 can reduce inflammation in animal models. In pain management, CR-56 has shown potential as a non-opioid analgesic.
Propiedades
IUPAC Name |
ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]heptanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O5/c1-3-5-6-20(17-23(28)31-4-2)26-24(29)18-9-11-21(12-10-18)32-22-13-15-27(16-14-22)25(30)19-7-8-19/h9-12,19-20,22H,3-8,13-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDLYRJDXRNXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)OCC)NC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6121884.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6121897.png)
![2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6121905.png)
![3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6121909.png)
![N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B6121925.png)
![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6121943.png)

![1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6121947.png)
![2-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6121954.png)



![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)